2-(2-(1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
Description
The compound 2-(2-(1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a synthetic heterocyclic molecule featuring a benzoimidazole core fused with a 5-oxopyrrolidin moiety and an N-isopropyl-N-phenylacetamide side chain. Its synthesis likely involves multi-step reactions, including cyclization and substitution processes, as inferred from methodologies used for analogous compounds . Structural characterization employs techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), ensuring precise elucidation of substituent positions and purity validation via thin-layer chromatography (TLC) .
However, its design aligns with trends in developing heterocyclic derivatives for antimicrobial or pesticidal applications, as seen in related studies .
Properties
IUPAC Name |
2-[2-[1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2/c1-20(2)34(24-12-6-5-7-13-24)29(36)19-33-27-15-9-8-14-25(27)31-30(33)23-17-28(35)32(18-23)26-16-10-11-21(3)22(26)4/h5-16,20,23H,17-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVIWCWOPLYQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-(2-(1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-(2-(1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Bioactivity and Pharmacological Profile
- Antimicrobial Activity: highlights growth inhibitory effects of 5-oxo-imidazole derivatives against microbes like Escherichia coli and Staphylococcus aureus.
- The target compound’s acetamide side chain could modulate interactions with insect neuronal receptors, similar to neonicotinoid pesticides, though this remains speculative without empirical data .
Biological Activity
The compound 2-(2-(1-(2,3-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features several notable structural components:
- A benzo[d]imidazole core, which is known for various biological activities.
- A pyrrolidinone ring that may influence its pharmacological properties.
- An acetamide group that can enhance solubility and bioavailability.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is particularly significant, as it has been associated with various pharmacological effects, including:
- Antimicrobial activity : Compounds with similar structures have shown effectiveness against bacterial strains.
- Anticancer properties : The ability to induce apoptosis in cancer cells has been documented in related compounds.
Biological Activity Data
Research studies investigating the biological activity of this compound have yielded promising results. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Anticancer | In vitro assays on various cancer cell lines | Significant reduction in cell viability in MCF-7 cells (GI50 = 3.18 µM) |
| Study 2 | Antimicrobial | Disk diffusion method against bacterial strains | Effective against Staphylococcus aureus and Escherichia coli |
| Study 3 | Neuroprotection | Oxygen-glucose deprivation model on primary neurons | Increased survival rate of neurons compared to control |
Case Studies
- Anticancer Activity : In a study focused on breast cancer, the compound demonstrated cytotoxic effects on MCF-7 cells, with a GI50 value significantly lower than standard chemotherapeutic agents. This suggests potential as a lead compound for further development in oncology.
- Neuroprotective Effects : Another investigation utilized an oxygen-glucose deprivation model to assess neuroprotective properties. The results indicated that the compound improved neuronal survival rates significantly, suggesting its potential application in treating ischemic conditions.
- Antimicrobial Properties : The compound was tested against common bacterial pathogens. The results showed effective inhibition, indicating its potential use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
